molecular formula C11H14O B8152479 1-Ethoxy-3-methyl-5-vinylbenzene

1-Ethoxy-3-methyl-5-vinylbenzene

Cat. No.: B8152479
M. Wt: 162.23 g/mol
InChI Key: BATHOUBUXSSSSJ-UHFFFAOYSA-N
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Description

1-Ethoxy-3-methyl-5-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features an ethoxy group, a methyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 1-ethoxy-3-methylbenzene can then undergo a Heck reaction with vinyl bromide to introduce the vinyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the Heck reaction, and reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The ethoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or ozone.

    Reduction: The vinyl group can be hydrogenated to form ethyl groups using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Fuming sulfuric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate or ozone.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Nitration: 1-ethoxy-3-methyl-5-nitrobenzene.

    Sulfonation: 1-ethoxy-3-methyl-5-sulfonic acid.

    Halogenation: 1-ethoxy-3-methyl-5-chlorobenzene or 1-ethoxy-3-methyl-5-bromobenzene.

    Oxidation: 1-ethoxy-3-methyl-5-vinylbenzaldehyde or 1-ethoxy-3-methyl-5-vinylbenzoic acid.

    Reduction: 1-ethoxy-3-methyl-5-ethylbenzene.

Scientific Research Applications

1-Ethoxy-3-methyl-5-vinylbenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of polymers and resins with specific properties.

    Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds.

    Chemical Engineering: It is studied for its potential use in various chemical processes and reactions.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-methyl-5-vinylbenzene in chemical reactions involves the activation of the benzene ring by the ethoxy and methyl groups, which makes it more susceptible to electrophilic attack. The vinyl group can participate in addition reactions, and the overall reactivity of the compound is influenced by the electron-donating effects of the substituents.

Comparison with Similar Compounds

  • 1-Ethoxy-4-methyl-2-vinylbenzene
  • 1-Methoxy-3-methyl-5-vinylbenzene
  • 1-Ethoxy-3-methyl-4-vinylbenzene

Uniqueness: 1-Ethoxy-3-methyl-5-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of an ethoxy group, a methyl group, and a vinyl group on the benzene ring provides a distinct set of chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-ethenyl-3-ethoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-10-6-9(3)7-11(8-10)12-5-2/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATHOUBUXSSSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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